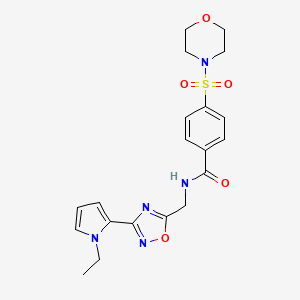

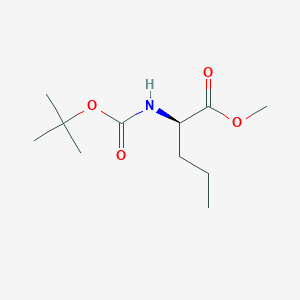

![molecular formula C16H13NO5 B2944400 methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-39-3](/img/structure/B2944400.png)

methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, also known as CPMC, is a chemical compound that has gained significant attention in the field of scientific research. CPMC is a heterocyclic compound that consists of a pyridine ring fused with a chromone ring. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

科学的研究の応用

Chemical Synthesis and Catalysis

Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate serves as a key intermediate in the synthesis of complex molecules. For example, it has been involved in the development of functionalized azaxanthene-derived nonsteroidal glucocorticoid receptor modulators, demonstrating its utility in medicinal chemistry for the creation of therapeutically relevant compounds. The synthesis involves lithiated 2,6-dichloropyridine addition to salicylaldehyde followed by cyclization, highlighting the compound's role in constructing intricate heterocyclic architectures (Conlon et al., 2016).

Material Science and Photoreactivity

The compound has also been studied for its photoreactive properties, particularly in the context of atmosphere-dependent reactions. Studies on related pyridinecarboxylates have shown that UV irradiation in different atmospheric conditions can lead to varied methoxylation patterns. This property could be exploited in material science for developing photosensitive materials or in organic synthesis for introducing functional groups in a controlled manner (Sugiyama et al., 1984).

Organic Synthesis and Reactivity

In organic synthesis, the compound's reactivity has been harnessed for constructing novel molecular frameworks. Its involvement in reactions that lead to the formation of new bonds and rings, as seen in the synthesis of chromeno[2,3-b]pyridine derivatives, is crucial for expanding the repertoire of synthetic organic chemistry. Such reactions not only provide new synthetic routes but also contribute to the discovery of new molecules with potential biological activity (Wu et al., 2009).

Heterocyclic Chemistry and Novel Scaffolds

Furthermore, the compound is foundational in the synthesis of heterocyclic systems that incorporate pyrano and thieno motifs. These novel heterocyclic systems are of interest due to their potential pharmacological properties and as scaffolds for drug discovery. The ability to generate such complex structures from this compound underlines its value in contributing to the diversity of chemical space explored in drug development (Bondarenko et al., 2016).

作用機序

Target of Action

It is known that fused pyridine derivatives, which this compound is a part of, have been of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Mode of Action

It is known that many drugs with structural similarity to dna bases such as adenine and guanine exhibit their effectiveness through interactions with these bases .

Biochemical Pathways

Fused pyridine derivatives are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . These properties can influence various biochemical pathways.

Pharmacokinetics

The structural features of this compound, such as its fused pyridine derivative nature, may influence its pharmacokinetic properties .

Result of Action

Fused pyridine derivatives are known to exhibit various biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

特性

IUPAC Name |

methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-20-8-12-10(16(19)21-2)7-11-14(18)9-5-3-4-6-13(9)22-15(11)17-12/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENANUSSLJFSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331342 |

Source

|

| Record name | methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338417-39-3 |

Source

|

| Record name | methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

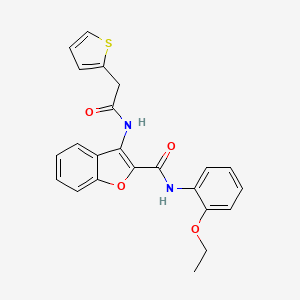

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

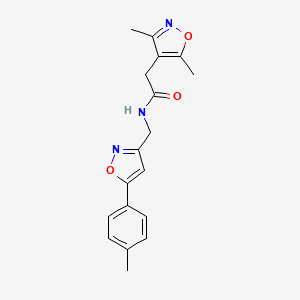

![(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2944319.png)

amine hydrochloride](/img/no-structure.png)

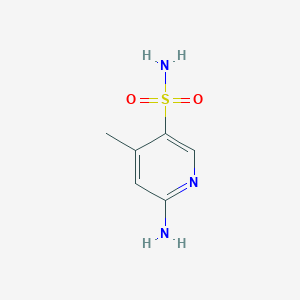

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)